molecular formula C14H12N2O B13750964 1H-Indole-3-methanol, alpha-3-pyridinyl- CAS No. 55042-52-9

1H-Indole-3-methanol, alpha-3-pyridinyl-

Cat. No.: B13750964
CAS No.: 55042-52-9
M. Wt: 224.26 g/mol
InChI Key: IHNUSDFOZPAPSQ-UHFFFAOYSA-N
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Description

1H-Indole-3-methanol, alpha-3-pyridinyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, alpha-3-pyridinyl- can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring. Another method involves the Buchwald-Hartwig amination/C-H activation reaction, which is a one-pot sequential reaction that forms the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. These reactions combine multiple starting materials in a single step to produce complex molecules, reducing the need for intermediate purification and minimizing solvent and energy use .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-methanol, alpha-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into different indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carbaldehyde, indole-3-acetic acid, and other substituted indoles .

Scientific Research Applications

1H-Indole-3-methanol, alpha-3-pyridinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-methanol, alpha-3-pyridinyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The compound’s effects are mediated through its ability to interact with proteins and nucleic acids, altering their function and activity .

Comparison with Similar Compounds

    Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-butyric acid: Another plant hormone used in rooting agents.

Uniqueness: 1H-Indole-3-methanol, alpha-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

55042-52-9

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1H-indol-3-yl(pyridin-3-yl)methanol

InChI

InChI=1S/C14H12N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,14,16-17H

InChI Key

IHNUSDFOZPAPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)O

Origin of Product

United States

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